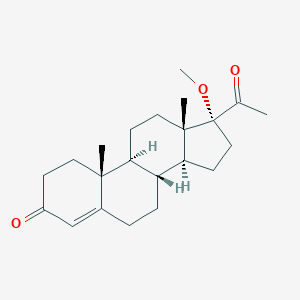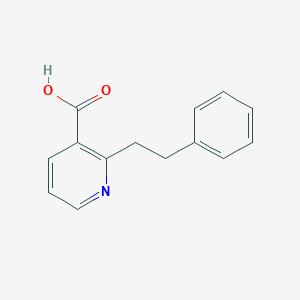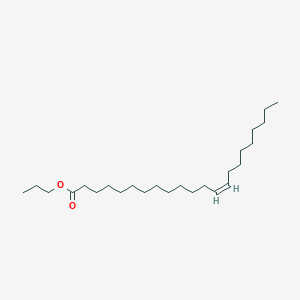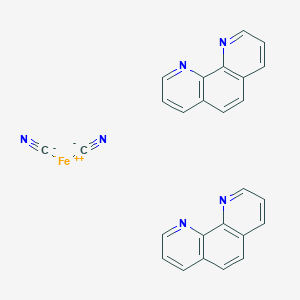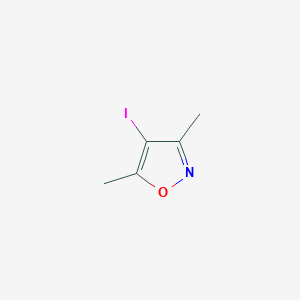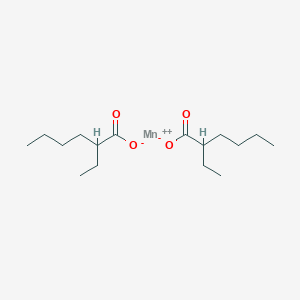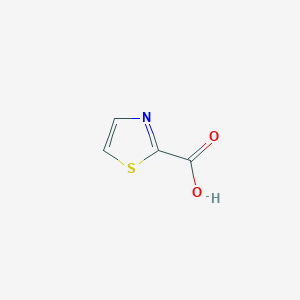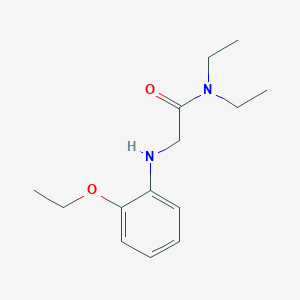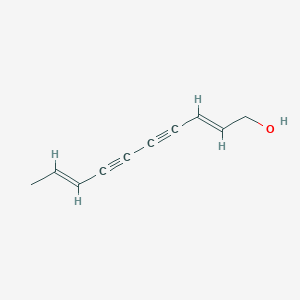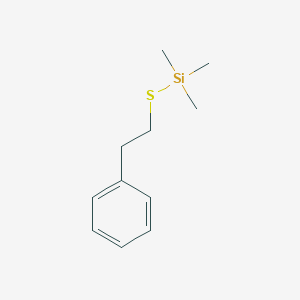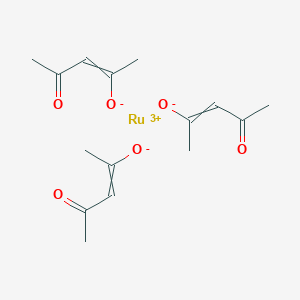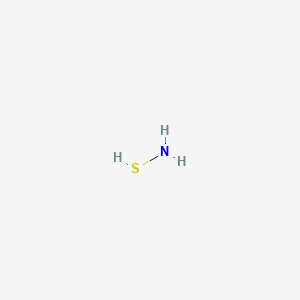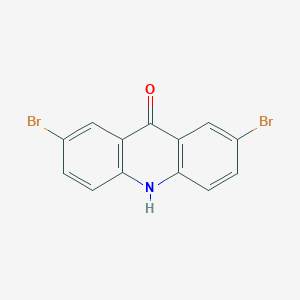
2,7-dibromo-10H-acridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-10H-acridin-9-one is a derivative of acridin-9-one, a compound known for its unique planar structure and diverse applications in various fields The presence of bromine atoms at the 2 and 7 positions enhances its reactivity and potential for further functionalization
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-10H-acridin-9-one typically involves the bromination of acridin-9-one. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-10H-acridin-9-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acridin-9-one core can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted acridin-9-one derivatives can be obtained.
Oxidation Products: Oxidized forms of acridin-9-one with additional functional groups.
Reduction Products: Reduced forms of acridin-9-one, potentially leading to dihydroacridin-9-one derivatives.
Aplicaciones Científicas De Investigación
2,7-Dibromo-10H-acridin-9-one has several applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of organic semiconductors and light-emitting materials.
Photochemistry: Employed in the development of photoluminescent materials and studies on photophysical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial research.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,7-dibromo-10H-acridin-9-one depends on its application. In photochemistry, its unique electronic structure allows it to participate in energy transfer processes and exhibit fluorescence. In medicinal chemistry, it may interact with biological targets such as DNA or enzymes, leading to potential therapeutic effects. The bromine atoms can also facilitate interactions with specific molecular targets, enhancing its activity.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dichloro-10H-acridin-9-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
2,7-Difluoro-10H-acridin-9-one: Fluorine atoms provide different electronic effects compared to bromine.
2,7-Diiodo-10H-acridin-9-one: Iodine atoms can lead to different substitution patterns and reactivity.
Uniqueness
2,7-Dibromo-10H-acridin-9-one is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity, making it a valuable intermediate for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form complex structures highlights its versatility compared to other halogenated derivatives.
Propiedades
IUPAC Name |
2,7-dibromo-10H-acridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEGIHZSVGKVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396131 |
Source


|
| Record name | 2,7-dibromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-14-4 |
Source


|
| Record name | 2,7-dibromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

